molecular formula C19H17BrN2O5S B3633794 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B3633794
M. Wt: 465.3 g/mol
InChI Key: ORXWOEFOJCLLBP-UHFFFAOYSA-N
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Description

2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzenesulfonyl chloride and furan-2-carboxaldehyde. The key steps in the synthesis may include:

    Formation of the sulfonamide: Reacting 3-bromo-4-methoxybenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Coupling reaction: The sulfonamide intermediate is then coupled with furan-2-carboxaldehyde under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The furan ring and other functional groups can participate in redox reactions.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonamide
  • N-(Furan-2-ylmethyl)benzamide
  • 2-Bromo-4-methoxybenzenesulfonyl chloride

Uniqueness

2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O5S/c1-26-18-9-8-14(11-16(18)20)28(24,25)22-17-7-3-2-6-15(17)19(23)21-12-13-5-4-10-27-13/h2-11,22H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXWOEFOJCLLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 5
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2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 6
2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

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